1-Benzyl-3,3-dimethylpiperidin-4-OL
Overview
Description
1-Benzyl-3,3-dimethylpiperidin-4-OL is a chemical compound with the molecular formula C14H21NO It is a piperidine derivative characterized by a benzyl group attached to the nitrogen atom and two methyl groups at the 3-position of the piperidine ring
Preparation Methods
The synthesis of 1-Benzyl-3,3-dimethylpiperidin-4-OL typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,3-dimethylpiperidine and benzyl chloride.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize reaction efficiency and yield. The reaction mixture is typically heated to a specific temperature and maintained for a certain period to ensure complete conversion of the starting materials to the desired product.
Chemical Reactions Analysis
1-Benzyl-3,3-dimethylpiperidin-4-OL undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to produce alcohols or amines.
Substitution: The benzyl group can undergo substitution reactions with electrophiles, leading to the formation of new derivatives. Common reagents for these reactions include alkyl halides and acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
1-Benzyl-3,3-dimethylpiperidin-4-OL has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as its effects on neurotransmitter receptors and enzyme inhibition.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: In the industrial sector, it is used in the production of specialty chemicals and as a building block for the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 1-Benzyl-3,3-dimethylpiperidin-4-OL involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. For example, it may inhibit enzyme activity or alter receptor signaling pathways, leading to various physiological responses.
Comparison with Similar Compounds
1-Benzyl-3,3-dimethylpiperidin-4-OL can be compared with other similar compounds, such as:
1-Benzyl-3,3-dimethylpiperidin-4-one: This compound differs by having a ketone group instead of a hydroxyl group at the 4-position.
1-Benzyl-3,3-dimethylpiperidin-4-amine: This compound has an amine group at the 4-position instead of a hydroxyl group.
1-Benzyl-3,3-dimethylpiperidin-4-carboxylic acid: This compound features a carboxylic acid group at the 4-position.
The uniqueness of this compound lies in its specific structural features and the presence of the hydroxyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
1-benzyl-3,3-dimethylpiperidin-4-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO/c1-14(2)11-15(9-8-13(14)16)10-12-6-4-3-5-7-12/h3-7,13,16H,8-11H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTKRTQMBDUPHD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCC1O)CC2=CC=CC=C2)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10626194 | |
Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
324769-02-0 | |
Record name | 3,3-Dimethyl-1-(phenylmethyl)-4-piperidinol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=324769-02-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-3,3-dimethylpiperidin-4-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10626194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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